Technical Whitepaper: Physicochemical Profiling of 1-(2-Methoxyphenyl)-1H-pyrazol-5-amine
Technical Whitepaper: Physicochemical Profiling of 1-(2-Methoxyphenyl)-1H-pyrazol-5-amine
The following technical guide details the physicochemical profile, synthetic pathways, and experimental characterization of 1-(2-Methoxyphenyl)-1H-pyrazol-5-amine .
[1][2]
Executive Summary
1-(2-Methoxyphenyl)-1H-pyrazol-5-amine (CAS: 687602-32-0) is a specialized heterocyclic building block utilized primarily in the synthesis of fused pyrazolo-aza-arenes, including pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-b]pyridines.[1][2] As a regioisomer of the more common 4-methoxyphenyl intermediate (used in the synthesis of Apixaban), this 2-methoxy variant serves as a critical structural probe for exploring steric constraints in kinase inhibitor design (e.g., p38 MAPK, LRRK2) and as a reference standard for regioisomeric impurity profiling in pharmaceutical manufacturing.
This guide provides a comprehensive analysis of its physicochemical properties, synthetic logic, and stability mechanisms, designed to support researchers in lead optimization and process chemistry.
Part 1: Chemical Identity & Structural Analysis[1][3][4]
The compound features an electron-rich pyrazole core substituted at the N1 position with a 2-methoxyphenyl group.[1][2] The sterically demanding ortho-methoxy substituent influences the torsion angle between the phenyl and pyrazole rings, impacting solubility and crystal packing compared to its para-substituted analogues.[1][2]
Nomenclature & Registry[1][5]
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Common Synonyms: 5-Amino-1-(2-methoxyphenyl)pyrazole; 2-(5-Amino-1H-pyrazol-1-yl)anisole[1][2]
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Molecular Formula: C₁₀H₁₁N₃O[1]
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Molecular Weight: 189.21 g/mol [1]
Structural Visualization
The following diagram illustrates the core chemical connectivity and the key pharmacophoric vectors available for derivatization.
Figure 1: Structural decomposition of 1-(2-Methoxyphenyl)-1H-pyrazol-5-amine highlighting reactive centers.[1][2]
Part 2: Physicochemical Parameters[1][6]
Understanding the physicochemical landscape is vital for optimizing formulation and predicting ADME (Absorption, Distribution, Metabolism, Excretion) behavior.
Table 1: Calculated & Experimental Properties
| Property | Value | Context/Methodology |
| Molecular Weight | 189.21 Da | Monoisotopic mass |
| Physical State | Solid | Crystalline powder (typically off-white to pale brown) |
| Melting Point | 98–102 °C (Predicted) | Experimental verification required.[1][2][3] Analogues typically melt in the 90–120 °C range. |
| logP (Octanol/Water) | 1.3 – 1.6 (Calc.)[2] | Moderately lipophilic; ortho-methoxy may lower logP slightly vs. para due to twisting.[1][2] |
| TPSA | ~58 Ų | Polar Surface Area; indicates good passive membrane permeability. |
| H-Bond Donors | 2 | Derived from the primary amine (-NH₂).[1][2] |
| H-Bond Acceptors | 3 | Pyrazole N2, Methoxy O, Amine N. |
| pKa (Conjugate Acid) | ~2.5 – 3.5 | The 5-amino group is weakly basic due to delocalization into the pyrazole ring.[2] |
Solubility Profile
The compound exhibits "brick-dust" like properties typical of planar aromatic amines, though the ortho-methoxy group disrupts planarity, potentially enhancing solubility in organic solvents compared to the 4-methoxy isomer.[1][2]
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High Solubility: DMSO, DMF, Methanol, Ethyl Acetate.
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Moderate Solubility: Dichloromethane (DCM), Ethanol.
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Low Solubility: Water, Hexanes (requires pH adjustment to <2 for aqueous solubility as a salt).
Part 3: Synthetic Route & Impurity Logic
The synthesis of 5-aminopyrazoles is classically achieved through the condensation of hydrazines with
The Hydrazine Condensation Pathway
The reaction between (2-methoxyphenyl)hydrazine and 3-ethoxyacrylonitrile (or 3-aminocrotononitrile) is the standard industrial route.[1][2]
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Mechanism: The hydrazine terminal nitrogen (more nucleophilic) attacks the
-carbon of the acrylonitrile derivative.[1][2] -
Cyclization: Subsequent attack of the internal hydrazine nitrogen on the nitrile carbon closes the ring.
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Regio-Control: The steric bulk of the ortho-methoxyphenyl group can influence the ratio of the 5-amino isomer (desired) vs. the 3-amino isomer (impurity).[1][2]
Figure 2: Synthetic pathway illustrating the origin of the target compound and its potential regioisomer.[2]
Part 4: Stability & Reactivity[1]
Chemical Stability[1]
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Hydrolysis: The pyrazole ring is highly stable to hydrolysis. However, the primary amine can undergo oxidation upon prolonged exposure to air/light, turning the solid brown (formation of azo/nitroso species).
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Thermal: Generally stable up to ~150°C.[1]
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Acidity: Stable in dilute acids (forms salts).[2]
Reactivity Profile (Functionalization)
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Amine (N-Nucleophile): Readily participates in amide couplings, urea formation, and reductive aminations. It is less nucleophilic than an aniline due to the electron-withdrawing nature of the pyrazole N2.[1]
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C4-Position (Electrophile Capture): The C4 position is electron-rich and susceptible to halogenation (NBS/NCS) or formylation (Vilsmeier-Haack), enabling further scaffold elaboration.[1][2]
Part 5: Experimental Protocols
Protocol A: Thermodynamic Solubility Determination (Shake-Flask Method)
Validates solubility in biorelevant media.[1][2]
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Preparation: Weigh 5 mg of 1-(2-Methoxyphenyl)-1H-pyrazol-5-amine into a 2 mL HPLC vial.
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Solvent Addition: Add 500 µL of the target solvent (e.g., PBS pH 7.4, 0.1N HCl, Water).
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Equilibration: Cap and shake at 25°C for 24 hours at 300 rpm.
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Filtration: Filter the suspension through a 0.45 µm PVDF membrane to remove undissolved solids.
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Quantification: Analyze the filtrate via HPLC-UV (254 nm) against a standard curve prepared in DMSO.
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Note: If the compound is fully dissolved, add more solid until saturation is observed.
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Protocol B: pKa Determination via Spectrophotometric Titration
Determines the ionization state of the exocyclic amine.[1]
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Stock Solution: Prepare a 10 mM stock solution in Methanol.
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Buffer System: Prepare a universal buffer series ranging from pH 1.0 to 12.0.
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Titration: Aliquot 10 µL of stock into 990 µL of each buffer.
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Measurement: Record UV-Vis spectra (200–400 nm).
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Analysis: Plot the absorbance shift at
(typically ~240-260 nm) vs. pH.[1][2] The inflection point of the sigmoidal curve corresponds to the pKa of the protonated amine ( ).[1][2]
References
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PubChem. 3-(2-methoxyphenyl)-1-phenyl-1h-pyrazol-5-amine (Compound Summary). Available at: [Link][2]
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National Institutes of Health (PMC). Amino-Pyrazoles in Medicinal Chemistry: A Review.[1] Available at: [Link][2]
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Beilstein Journal of Organic Chemistry. Approaches towards the synthesis of 5-aminopyrazoles. Available at: [Link][2]
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MDPI. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives. Available at: [Link][2]
